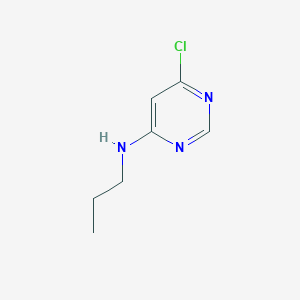
5-Amino-3-methoxypicolinonitrile
Descripción general
Descripción
5-Amino-3-methoxypicolinonitrile (MOPN) is a synthetic organic compound that is used in a variety of scientific research applications. It is an important building block in organic synthesis and has been used in a variety of industrial and research applications. MOPN is an important intermediate in the synthesis of a number of biologically active molecules, such as anti-inflammatory drugs and antibiotics.
Aplicaciones Científicas De Investigación
Cancer Research : A study by Yan et al. (2013) synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles from polyhalo isophthalonitriles, which showed significant anticancer activities in vitro against various human cell lines. One derivative was particularly potent, indicating potential applications in cancer therapy (Yan et al., 2013).
Antimicrobial Activities : Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, some of which demonstrated good to moderate antimicrobial activities against test microorganisms. This indicates the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Gefitinib : Jin et al. (2005) detailed the synthesis of Gefitinib, an important drug in cancer treatment. This study is relevant for understanding the chemical processes involved in producing complex pharmaceuticals (Jin et al., 2005).
Chemical Sensor Development : Dhara et al. (2014) designed and synthesized a 5-methoxy isatin-appended rhodamine dye for detecting Al3+ ions. This research contributes to the development of sensitive and selective chemical sensors (Dhara et al., 2014).
Biochemical Research : Research by Chan and Ng (1994) investigated the effects of various compounds, including 6-methoxy-2-benzoxazolinone, on mouse embryonic development, indicating the importance of such compounds in developmental biology (Chan & Ng, 1994).
Pharmacological Studies : Paine et al. (2015) explored the nicotinamide-binding site of the tankyrases, identifying potent and selective inhibitors that have implications for cancer research (Paine et al., 2015).
Mecanismo De Acción
Target of Action
5-Amino-3-methoxypicolinonitrile, also known as Nicotinamide N-methyltransferase (NNMT), is a key molecule under research for its potential benefits in addressing obesity, metabolic disorders, and other health conditions . Scientists are intrigued by the role that this compound plays in the regulation of body metabolism and its interactions with various enzymes and peptides within the body .
Mode of Action
The mechanism of action of this compound involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition . This compound is a bioactive compound that affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .
Biochemical Pathways
Research indicates that this compound plays a crucial role in metabolic processes, aiding in the efficient breakdown and utilization of nutrients for energy production . Clinical trials have shown that this compound can modulate various biochemical pathways related to inflammation, oxidative stress, and cellular repair, promoting a robust immune system and overall well-being .
Pharmacokinetics
The adme properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
This compound has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells, thus aiding in weight management and improved metabolism . This compound is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity .
Análisis Bioquímico
Biochemical Properties
5-Amino-3-methoxypicolinonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide N-methyltransferase (NNMT), an enzyme involved in various cellular processes . The interaction with NNMT can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound may interact with other amino acids and peptides, modulating their metabolism and promoting anabolic processes crucial for muscle growth and repair .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in glucose metabolism, potentially improving blood sugar control . Furthermore, this compound can impact the production and activity of peptides, affecting signaling pathways and cellular communication . These effects highlight its potential in therapeutic applications for metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound targets NNMT, affecting the methylation status of histones and DNA . This interaction influences gene expression and cellular metabolism. Additionally, it regulates the production and activity of peptides, impacting signaling pathways and cellular communication . These molecular interactions underscore its potential in modulating metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, the compound’s stability under different storage conditions can affect its efficacy in biochemical assays . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and gene expression . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that different dosages can lead to varying degrees of efficacy and potential adverse effects . For example, low doses of this compound may improve metabolic functions without significant side effects, while higher doses could result in toxic or adverse effects . These findings emphasize the need for careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism, affecting metabolic flux and metabolite levels . Additionally, this compound may modulate the production of key metabolites, thereby impacting overall metabolic balance . These interactions highlight its potential in regulating metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can influence its efficacy and potential side effects . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the nucleus can influence gene expression by interacting with DNA and histones . Additionally, its presence in other organelles, such as mitochondria, can affect cellular metabolism and energy production . These subcellular localization patterns underscore the importance of understanding its distribution within cells for optimizing its therapeutic potential.
Propiedades
IUPAC Name |
5-amino-3-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNQMMWVGAJOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619247 | |
| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
573762-39-7 | |
| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)


![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)



![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)




